
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide, also known as Compound X, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of a specific protein kinase, which is involved in the regulation of various cellular processes.
Wissenschaftliche Forschungsanwendungen
Proton Exchange Membranes for Fuel Cells
A study on comb-shaped poly(arylene ether sulfone)s as proton exchange membranes introduces a novel approach involving the synthesis of sulfonated side-chain grafting units using sulfonated 4-fluorobenzophenone. This process, employing a conventional aromatic nucleophilic substitution, aims at producing materials with high proton conductivity for fuel cell applications. The resulting polymers exhibit promising characteristics as polyelectrolyte membrane materials, with conductivity values indicating their potential in enhancing the efficiency of fuel cells (Kim, Robertson, & Guiver, 2008).
Modification of Membranes for Ion Permeability
Research into the chemical modification of membranes highlights the impact of different amino-reactive and sulfhydryl agents on ion permeability in human red blood cells. This study contributes to a deeper understanding of ion transport mechanisms across cellular membranes, which could be pivotal in developing treatments for conditions involving ion transport disorders (Knauf & Rothstein, 1971).
Immunomodulatory Effects on Tumor Cells
A novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), was found to modify the reactivity of lymphoid cell populations affected by tumor growth. This compound enhances the immune response to tumor cells, potentially offering a new avenue for cancer immunotherapy. The study showcases the compound's ability to augment lymphocyte responses and macrophage inhibitory effects, presenting a promising strategy for enhancing the host's immune response against tumors (Wang et al., 2004).
Synthesis of Beta-Sultams
Solid-phase synthesis techniques for beta-sultams highlight innovative methods for creating sulfonyl beta-lactam analogue combinatorial libraries. This research opens pathways for discovering new antibacterial agents by facilitating the production of beta-sultam libraries. The method's adaptability to various functionalizations post-synthesis underscores its potential in drug discovery and development processes (Gordeev, Gordon, & Patel, 1997).
Cytotoxic Activity of Sulfonamide Derivatives
The synthesis and in vitro screening of novel sulfonamide derivatives for anticancer activity present a significant stride towards identifying potent anticancer compounds. This research pinpoints compounds with promising inhibitory effects on cancer cell lines, underscoring the potential of sulfonamide derivatives in cancer treatment strategies (Ghorab et al., 2015).
Eigenschaften
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c1-26-11-10-21-19(23)13-22-12-18(16-4-2-3-5-17(16)22)27(24,25)15-8-6-14(20)7-9-15/h2-9,12H,10-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVACRSLNPQRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

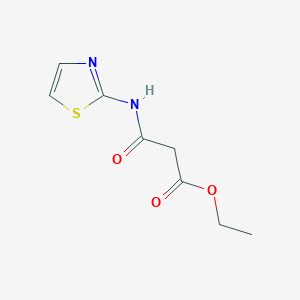
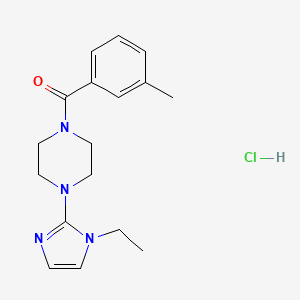
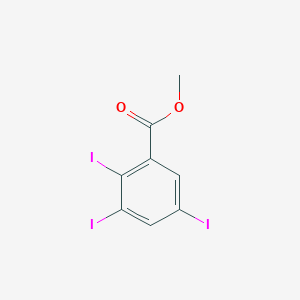
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2512753.png)
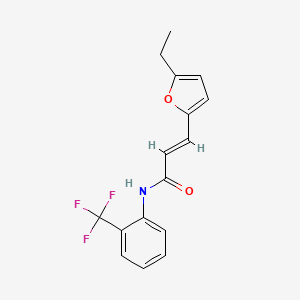
![N-benzyl-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2512755.png)
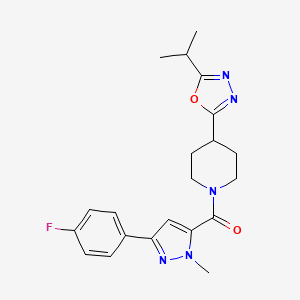
![Tert-butyl 9-imino-9-oxo-9lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2512758.png)
![N-(2-ethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2512760.png)
![Ethyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2512763.png)


![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2512771.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2512772.png)